Superior 5-HT1B/1D Receptor Affinity vs Sumatriptan
Eletriptan demonstrates significantly higher affinity for both 5-HT1B and 5-HT1D receptors compared to sumatriptan, a first-generation triptan. In direct comparative binding studies, [3H]eletriptan exhibited a Kd of 3.14 nM at 5-HT1B and 0.92 nM at 5-HT1D receptors, whereas [3H]sumatriptan showed Kd values of 11.07 nM and 6.58 nM, respectively [1]. This corresponds to a 3.5-fold and 7.1-fold higher affinity for Eletriptan at the 5-HT1B and 5-HT1D receptors, respectively. A review summarizing these findings reports a 4-fold and 8-fold higher affinity [2].
| Evidence Dimension | Receptor Binding Affinity (Kd, nM) |
|---|---|
| Target Compound Data | 5-HT1B: 3.14 nM; 5-HT1D: 0.92 nM |
| Comparator Or Baseline | Sumatriptan 5-HT1B: 11.07 nM; 5-HT1D: 6.58 nM |
| Quantified Difference | Eletriptan shows 3.5-fold higher affinity for 5-HT1B and 7.1-fold higher affinity for 5-HT1D. |
| Conditions | Human recombinant 5-HT1B and 5-HT1D receptors expressed in HeLa cells, [3H]-labeled ligands. |
Why This Matters
Higher receptor affinity at the primary target can translate to greater potency, potentially allowing for lower effective doses or different efficacy profiles in vivo, a critical consideration for drug development and pharmacological studies.
- [1] Napier C, et al. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. Eur J Pharmacol. 1999;368(2-3):259-68. View Source
- [2] McCormack PL, Keating GM. Eletriptan: a review of its use in the acute treatment of migraine. Drugs. 2006;66(8):1129-49. View Source
